molecular formula C32H27N3O B4687019 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No. B4687019
M. Wt: 469.6 g/mol
InChI Key: OCEBDCGQNRQDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole, also known as EMIDI, is a complex organic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. EMIDI is a heterocyclic compound that contains two imidazole rings fused together, and it exhibits a range of interesting biological properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. In addition, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the treatment of cancer. This compound has also been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is that it exhibits a range of interesting biological properties, making it a promising candidate for drug development. In addition, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of various diseases.

Future Directions

There are several future directions for research on 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One area of interest is the development of more potent and selective inhibitors of COX-2, which could be used to treat inflammatory diseases such as arthritis. Another area of interest is the development of this compound-based drugs for the treatment of cancer, which could be used to induce apoptosis in cancer cells. Finally, there is potential for the development of this compound-based drugs for the treatment of infectious diseases, due to its anti-microbial activity.

Scientific Research Applications

1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activity. In addition, this compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O/c1-3-36-28-20-18-27(19-21-28)35-29(24-16-14-23(2)15-17-24)22-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEBDCGQNRQDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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